2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a thiadiazole ring attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Attachment to Benzamide: The synthesized thiadiazole is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and purity, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the thiadiazole ring can undergo reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Corresponding substituted benzamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: 2,4-dichlorobenzoic acid and 5-(methylthio)-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
2,4-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agricultural Science: It is explored as a potential herbicide or pesticide due to its ability to disrupt essential biological pathways in pests.
Biological Research: It is used as a tool compound to study the function of thiadiazole-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Disruption of Cellular Pathways: It can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the thiadiazole ring but shares the dichloro-substituted benzamide core.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the benzamide moiety.
Uniqueness
2,4-Dichloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of the dichloro-substituted benzamide and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c1-17-10-15-14-9(18-10)13-8(16)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQUEWHCPZDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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